Cas no 1520881-08-6 (3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

3-(5-Methyl-1H-indazol-3-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine
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- Inchi: 1S/C11H15N3/c1-8-4-5-11-9(7-8)10(13-14-11)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14)
- InChI Key: QLTMOVPVSLHINU-UHFFFAOYSA-N
- SMILES: N1C(=C2C=C(C)C=CC2=N1)CCCN
Computed Properties
- Exact Mass: 189.127
- Monoisotopic Mass: 189.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7
- XLogP3: 1.6
3-(5-Methyl-1H-indazol-3-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM237644-1g |
3-(5-Methyl-1H-indazol-3-yl)propan-1-amine |
1520881-08-6 | 97% | 1g |
$899 | 2023-02-17 | |
Chemenu | CM237644-1g |
3-(5-Methyl-1H-indazol-3-yl)propan-1-amine |
1520881-08-6 | 97% | 1g |
$1066 | 2021-08-04 | |
Alichem | A269002190-1g |
3-(5-Methyl-1H-indazol-3-yl)propan-1-amine |
1520881-08-6 | 97% | 1g |
$957.60 | 2022-04-02 |
3-(5-Methyl-1H-indazol-3-yl)propan-1-amine Related Literature
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
Additional information on 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine
3-(5-Methyl-1H-indazol-3-yl)propan-1-amine: A Comprehensive Overview
The compound with CAS No. 1520881-08-6, commonly referred to as 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of indazole, a heterocyclic aromatic compound, and its structure incorporates a methyl group and an amine functional group, making it a versatile molecule with potential applications in drug discovery and material science.
Indazoles are a class of compounds that have been extensively studied due to their unique electronic properties and biological activities. The indazole ring system, which consists of a benzene ring fused with an imidazole ring, is known for its ability to participate in various chemical reactions and interactions. In the case of 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine, the indazole moiety is substituted at the 5-position with a methyl group and at the 3-position with a propaneamine chain. This substitution pattern not only enhances the molecule's stability but also imparts specific pharmacokinetic properties that make it an attractive candidate for therapeutic applications.
Recent studies have highlighted the potential of 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine as a modulator of various cellular pathways. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key players in cancer progression. The ability of this molecule to selectively target these enzymes suggests its potential as a lead compound for the development of anti-cancer therapies.
In addition to its pharmacological applications, 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine has also been explored for its role in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and sensors. A study published in *Advanced Materials* revealed that this compound can significantly enhance the efficiency of OLEDs by improving charge transport properties, thereby opening new avenues for its application in next-generation electronic devices.
The synthesis of 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine involves a multi-step process that typically begins with the preparation of the indazole core. This is followed by functionalization at specific positions to introduce the methyl and amine groups. The synthesis pathway has been optimized through various methodologies, including microwave-assisted synthesis and catalytic processes, which have significantly improved yields and reduced reaction times.
From an analytical standpoint, 3-(5-Methyl-1H-indazol-3-ylium)propaneamine has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided critical insights into the molecular structure, conformational flexibility, and stability of the compound under different conditions.
Looking ahead, the continued exploration of 3-(5-Methylindazolyl)propaneamine is expected to yield further breakthroughs in both therapeutic and technological applications. Its unique combination of chemical stability, biological activity, and electronic properties positions it as a valuable tool in diverse scientific disciplines.
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